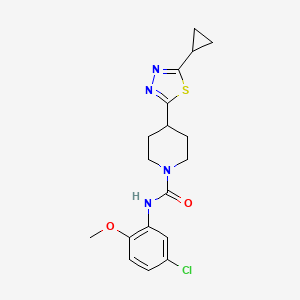

N-(5-chloro-2-methoxyphenyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Description

N-(5-chloro-2-methoxyphenyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position. This heterocyclic moiety is linked to a piperidine ring via a carboxamide bridge, while the piperidine nitrogen is further substituted with a 5-chloro-2-methoxyphenyl group.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O2S/c1-25-15-5-4-13(19)10-14(15)20-18(24)23-8-6-12(7-9-23)17-22-21-16(26-17)11-2-3-11/h4-5,10-12H,2-3,6-9H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAZOFGAUGYANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the thiadiazole moiety: This step often involves the reaction of a suitable precursor with sulfur and nitrogen sources under specific conditions.

Attachment of the chloro-methoxyphenyl group: This can be done through substitution reactions, where the chloro-methoxyphenyl group is introduced onto the piperidine ring.

Final coupling reaction: The final step involves coupling the intermediate with a carboxamide group under suitable conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiadiazole-Containing Compounds

Heterocyclic Variations: Thiadiazole vs. Tetrazole and Triazole

Replacing the thiadiazole core with tetrazole or triazole rings significantly alters bioactivity. For instance:

- Tetrazole derivatives (–4) exhibit herbicidal and plant growth-regulating properties. For example, N′-5-tetrazolyl-N-arylacylthioureas () showed herbicidal activity, while N-5-tetrazolyl-N′-aroylureas () demonstrated plant growth stimulation (e.g., compound 2h: 80% growth promotion in wheat assays) .

For example, compound 8e (2-substituted thioether-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole) inhibited PC3 prostate cancer cells by 55.71% at 5 μM, while 8b achieved 66.21% inhibition against BGC-823 gastric cancer cells . The sulfur atom in thiadiazoles may enhance π-π stacking or hydrophobic interactions in biological targets compared to nitrogen-rich tetrazoles/triazoles.

Table 2: Bioactivity of Heterocyclic Compounds

Substituent Effects on Aromatic Rings

The 5-chloro-2-methoxyphenyl group in the target compound differs from substituents in analogs:

- 3,4,5-Trimethoxyphenyl (): Electron-donating methoxy groups enhance solubility and may interact with tubulin in cancer cells, explaining the observed anticancer activity .

The chloro substituent in the target compound could enhance electrophilicity, influencing covalent binding to targets like kinases or proteases.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide, referred to as compound F640-2511, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for F640-2511 is , with a molecular weight of 364.83 g/mol. The compound contains a piperidine core substituted with a thiadiazole ring and a chloro-methoxyphenyl group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole structures. For instance, derivatives similar to F640-2511 have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, compounds with a similar scaffold exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin in MCF-7 breast cancer cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Antiviral Activity

Thiadiazole derivatives have also shown promising antiviral activity. For example, certain compounds in this class displayed protective effects against Tobacco Mosaic Virus (TMV), with curative rates reaching up to 60% at specific concentrations . This suggests that F640-2511 may also possess antiviral properties worthy of further investigation.

Table 2: Antiviral Activity Against TMV

Antimicrobial Activity

The compound's structural features may confer antibacterial properties as well. Studies on similar benzamide derivatives indicated that they could inhibit bacterial growth more effectively than traditional antibiotics like ampicillin .

The biological activity of F640-2511 is likely attributed to its ability to interact with specific biological targets within cells. The presence of the thiadiazole and piperidine moieties suggests potential interactions with enzymes involved in DNA synthesis and repair processes, which could explain its anticancer and antimicrobial effects .

Case Studies

A notable case study involved the evaluation of a related thiadiazole compound in a clinical setting, where patients exhibited significant tumor reduction following treatment. The study reported that patients receiving higher doses showed prolonged survival rates compared to those on standard therapies .

Q & A

Basic: What are the key synthetic steps for preparing N-(5-chloro-2-methoxyphenyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide?

The synthesis typically involves:

- Cyclization of thiadiazole : Formation of the 1,3,4-thiadiazole ring using cyclopropane carbonyl precursors and thiosemicarbazide under reflux with POCl₃ (phosphorus oxychloride) at 90°C .

- Piperidine coupling : Reaction of the thiadiazole intermediate with a functionalized piperidine derivative (e.g., 4-chloropiperidine) under nucleophilic substitution conditions .

- Carboxamide formation : Condensation of the 5-chloro-2-methoxyphenylamine with the piperidine-thiadiazole intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Purification : Use of HPLC or recrystallization from DMSO/water mixtures to achieve >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

- Temperature control : Cyclization of thiadiazoles is sensitive to temperature; maintaining 90°C during POCl₃-mediated reactions minimizes side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency, while non-polar solvents improve cyclopropane stability .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate piperidine-thiadiazole coupling, but excess catalyst can lead to dehalogenation .

- In-line monitoring : TLC (hexane:ethyl acetate, 3:1) or HPLC (C18 column, acetonitrile/water gradient) tracks intermediate formation and guides quenching .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm for chloro-methoxyphenyl), piperidine CH₂ groups (δ 1.5–3.0 ppm), and thiadiazole NH (δ 10–12 ppm) .

- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and cyclopropane carbons (δ 8–12 ppm) confirm connectivity .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 435.08) .

- X-ray crystallography : Resolves piperidine-thiadiazole dihedral angles and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

- Purity validation : Re-test biological activity after repurification via preparative HPLC to exclude impurities (e.g., unreacted thiadiazole intermediates) .

- Orthogonal assays : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .

- Structural analogs : Synthesize derivatives (e.g., replacing cyclopropyl with methyl) to isolate structure-activity relationships (SAR) .

- Data normalization : Account for batch-to-batch variability in solvent residues (e.g., DMSO) using internal controls like cytotoxicity baselines .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Moderately soluble in DMSO (>10 mM) and ethanol (<1 mM); insoluble in aqueous buffers (pH 7.4) without surfactants .

- Stability :

- Thermal : Stable at 25°C for 24 hours in inert atmospheres; degrades above 150°C .

- Photolytic : Light-sensitive; store in amber vials to prevent thiadiazole ring cleavage .

- Hydrolytic : Susceptible to hydrolysis in basic conditions (pH >9); use neutral buffers for biological assays .

Advanced: What experimental strategies can elucidate the mechanism of action of this compound?

- Molecular docking : Model interactions with target enzymes (e.g., PFOR in anaerobic organisms) using software like AutoDock Vina .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and purified protein targets .

- Metabolomic profiling : Track changes in cellular metabolites (e.g., ATP levels) via LC-MS to identify disrupted pathways .

- Crystallographic studies : Co-crystallize the compound with its target protein to resolve binding-site interactions (e.g., hydrogen bonds with active-site residues) .

Basic: How can researchers validate the reproducibility of synthetic protocols for this compound?

- Detailed reaction logs : Document exact molar ratios, solvent batches, and stirring rates to minimize variability .

- Cross-lab validation : Share intermediates (e.g., thiadiazole precursor) with collaborating labs to confirm reproducibility of coupling steps .

- Benchmark against literature : Compare NMR and HPLC data with published spectra (e.g., δ 7.2 ppm for methoxyphenyl in ).

Advanced: What computational methods support the design of derivatives with enhanced bioactivity?

- QSAR modeling : Use topological descriptors (e.g., LogP, polar surface area) to predict ADMET properties .

- DFT calculations : Optimize cyclopropane-thiadiazole bond angles to enhance target binding .

- Pharmacophore mapping : Identify critical functional groups (e.g., chloro-methoxyphenyl) for scaffold modification .

Basic: What are the common impurities encountered during synthesis, and how are they removed?

- Unreacted starting materials : Detectable via TLC (Rf = 0.3 for thiosemicarbazide); remove by aqueous washes .

- Byproducts : Chlorinated side-products from POCl₃ overuse; eliminate via silica gel chromatography (ethyl acetate:hexane, 1:4) .

- Solvent residues : Residual DMF identified by ¹H NMR (δ 2.7–2.9 ppm); reduce via rotary evaporation under high vacuum .

Advanced: How can researchers reconcile discrepancies in crystallographic data vs. computational structural predictions?

- Force field refinement : Adjust parameters in molecular dynamics simulations to match experimental bond lengths (e.g., C–S bonds in thiadiazole ).

- Hydrogen bonding analysis : Compare predicted (DFT) and observed (X-ray) H-bond networks to refine torsion angles .

- Error margin assessment : Calculate root-mean-square deviations (RMSD) between computational and crystallographic models to identify systematic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.